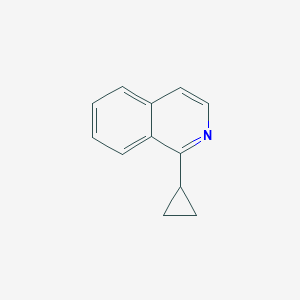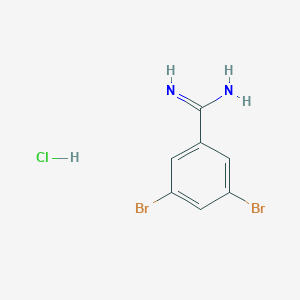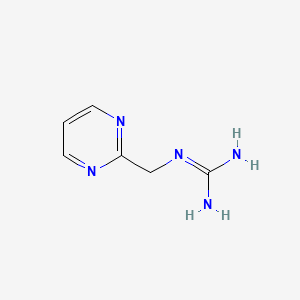
1-(2-Pyrimidinylmethyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyrimidinylmethyl)guanidine is a chemical compound with the molecular formula C6H9N5 It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Pyrimidinylmethyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-chloromethylpyrimidine with guanidine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloromethylpyrimidine and guanidine.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate.
Procedure: The mixture is heated to reflux for several hours, allowing the reaction to proceed to completion.
Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyrimidinylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrimidine derivatives with new functional groups.
Scientific Research Applications
1-(2-Pyrimidinylmethyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Pyrimidinylmethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.
Comparison with Similar Compounds
1-(2-Pyrimidinylmethyl)guanidine can be compared with other guanidine derivatives and pyrimidine-containing compounds:
-
Similar Compounds
Guanidine: A simpler compound with a similar functional group but lacking the pyrimidine ring.
2-Amino-4,6-dimethylpyrimidine: A pyrimidine derivative with different substituents.
N,N’-Disubstituted guanidines: Compounds with varying substituents on the guanidine group.
-
Uniqueness
- The presence of both the guanidine and pyrimidine moieties in this compound provides unique chemical properties, such as enhanced basicity and the ability to form multiple hydrogen bonds.
- Its structure allows for diverse chemical reactivity and potential applications in various fields.
Properties
Molecular Formula |
C6H9N5 |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-(pyrimidin-2-ylmethyl)guanidine |
InChI |
InChI=1S/C6H9N5/c7-6(8)11-4-5-9-2-1-3-10-5/h1-3H,4H2,(H4,7,8,11) |
InChI Key |
CBVYYMRCNGMXMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide](/img/structure/B13693779.png)
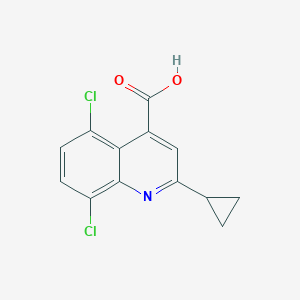
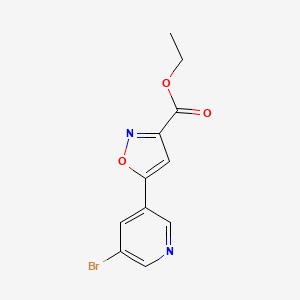
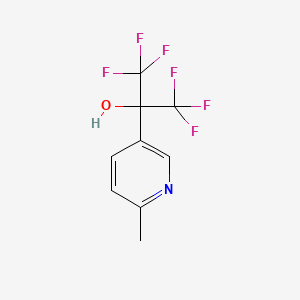
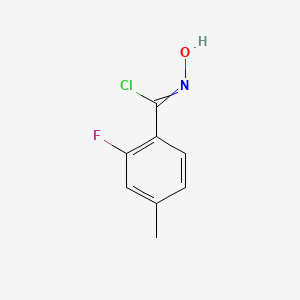
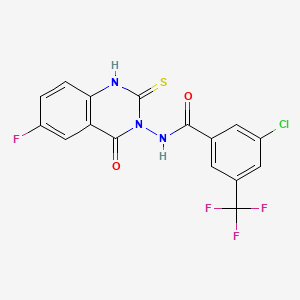
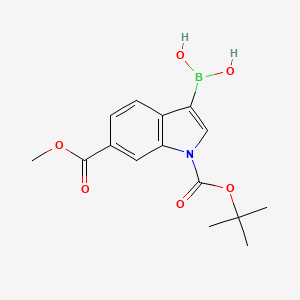
![Diazene, 1,2-bis[4-(hexyloxy)phenyl]-](/img/structure/B13693818.png)
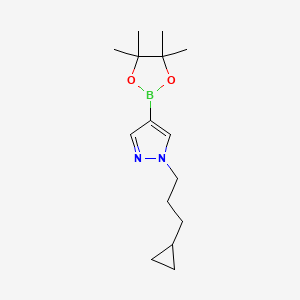
![(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one](/img/structure/B13693829.png)


